4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
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Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-11-3-1-2-10(8-11)9-16-5-7-19-14-12(13(16)17)4-6-18-14/h1-4,6,8H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCYXDSQAKMTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Quetiapine, is an atypical, second-generation antipsychotic compound . It has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . Quetiapine also potently antagonizes the histamine H1 receptor .
Mode of Action
Quetiapine interacts with its targets by binding to the receptors and antagonizing their action . This means it prevents the neurotransmitters (dopamine, serotonin, etc.) from binding to the receptors and triggering a response. This action results in changes in the neurotransmission processes in the brain, which can help to alleviate symptoms of certain mental health disorders .
Biochemical Pathways
The exact biochemical pathways affected by Quetiapine are complex and involve multiple neurotransmitter systems. The primary effect is thought to be on the dopamine and serotonin systems, which play key roles in mood regulation and psychosis .
Pharmacokinetics
Quetiapine is well absorbed after oral administration and is extensively metabolized in the liver . The elimination half-life of Quetiapine is approximately 7 hours . About 83% of Quetiapine binds to plasma proteins .
Result of Action
The molecular and cellular effects of Quetiapine’s action result in changes in neurotransmission in the brain. This can lead to improvements in symptoms of conditions like schizophrenia . Clinical trials have shown that Quetiapine is effective in treating both positive and negative symptoms of schizophrenia .
Action Environment
Environmental factors such as diet, other medications, and individual health status can influence the action, efficacy, and stability of Quetiapine. For example, the rate of metabolism of Quetiapine can be affected by other medications that inhibit or induce the enzymes involved in its metabolism . Additionally, individuals with severe renal or hepatic impairment may have a lower clearance rate of Quetiapine .
Biological Activity
4-(3-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazepine ring fused with a thieno ring, contributing to its chemical properties. The presence of the 3-chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Antioxidant Activity : The compound has demonstrated significant antioxidant activity in vitro, suggesting potential protective effects against oxidative stress-related diseases.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines indicate that the compound may induce apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes. For instance, it acts as an inhibitor of human neutrophil elastase (HNE), which plays a role in tissue damage during inflammation.
- Reactive Oxygen Species (ROS) Scavenging : It effectively scavenges ROS, reducing oxidative damage in cells. This property is crucial for its potential use in neuroprotective therapies.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antioxidant Properties
In vitro assays assessing antioxidant activity demonstrated that the compound significantly reduced lipid peroxidation levels in rat liver homogenates at concentrations above 10 µM.
| Concentration (µM) | Lipid Peroxidation (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Study 3: Cytotoxicity on Cancer Cell Lines
A cytotoxicity assay performed on MCF-7 breast cancer cells revealed that the compound induced cell death with an IC50 value of approximately 15 µM after 24 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, a tricyclic lactam intermediate can be functionalized via nucleophilic substitution using a titanium tetrakisamine complex (e.g., piperazine-TiCl₄) under controlled temperatures (70–80°C). Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Alternative routes use phosphorous oxychloride as a cyclizing agent, with reflux and pH adjustments to isolate intermediates .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O lactam stretch at ~1680–1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons in the 6.5–8.5 ppm range) and carbon frameworks .
- TLC : Monitors reaction completion using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 medium to enhance regioselectivity .
- Microwave-Assisted Synthesis : Compare classical reflux (3–6 hours) vs. microwave irradiation (e.g., 30 minutes at 150°C) to reduce reaction time and byproduct formation .
- Statistical Design : Use factorial experiments to evaluate temperature, solvent polarity, and stoichiometry effects on yield .
Q. What strategies are used to analyze the environmental fate of this compound?
- Phase 1 (Lab) : Determine logP, hydrolysis rates, and photostability.
- Phase 2 (Field) : Track bioaccumulation in model organisms (e.g., Daphnia magna) and soil/water partitioning.
- Risk Assessment : Apply probabilistic models to estimate ecological thresholds (e.g., LC₅₀) and human exposure pathways.
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., GABAₐ receptor binding for benzodiazepine-like activity) to validate target engagement .
- Dose-Response Analysis : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Meta-Analysis : Aggregate data from peer-reviewed studies using fixed/random-effects models to identify outliers .
Q. How can DFT calculations aid in structural and electronic analysis?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311G(d,p) to model the compound’s ground-state structure.
- Spectroscopic Prediction : Compare computed IR/NMR spectra with experimental data to validate tautomeric forms .
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electrophilic attack at sulfur atoms) .
Q. What experimental designs are robust for studying biological activity?
- Methodological Answer :
- Randomized Block Design : Assign treatments (e.g., compound concentrations) to blocks to control for batch variability .
- Dose-Ranging Studies : Use log-spaced concentrations (e.g., 1 nM–100 µM) to establish sigmoidal curves.
- Blinded Analysis : Ensure third-party validation of cytotoxicity or enzyme inhibition assays to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
